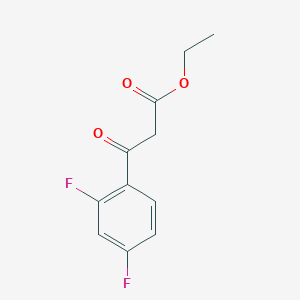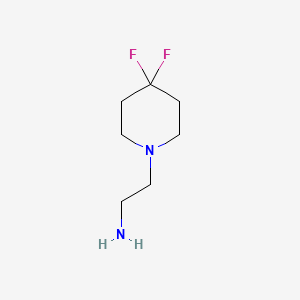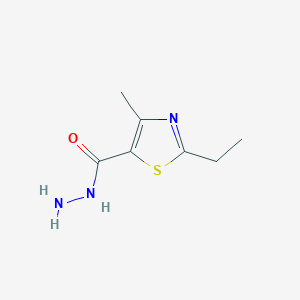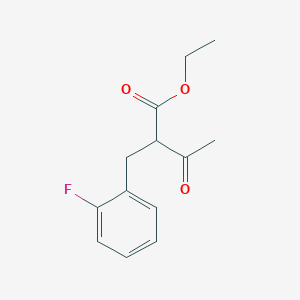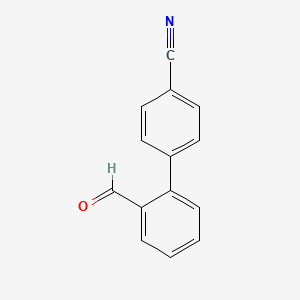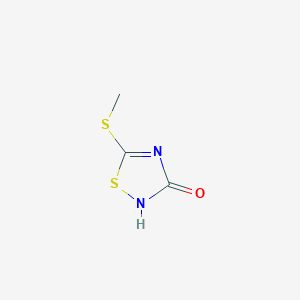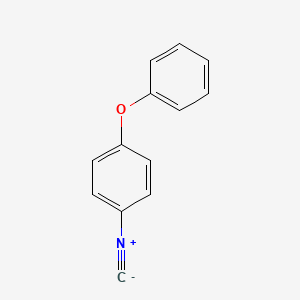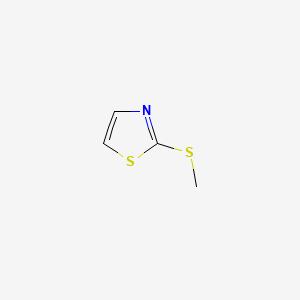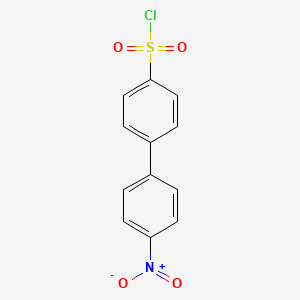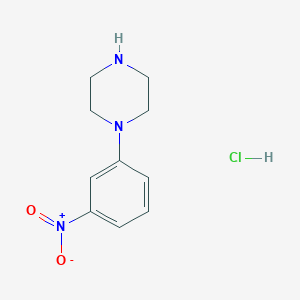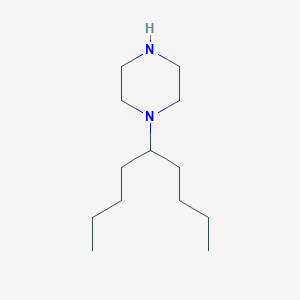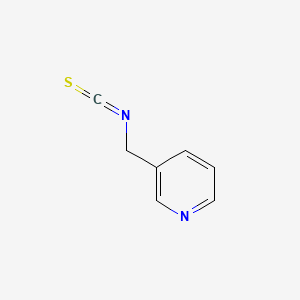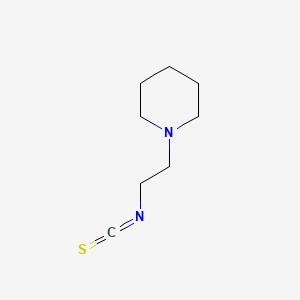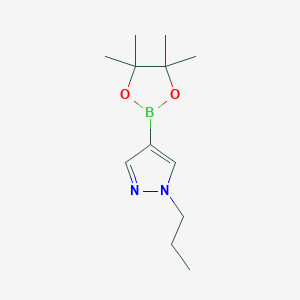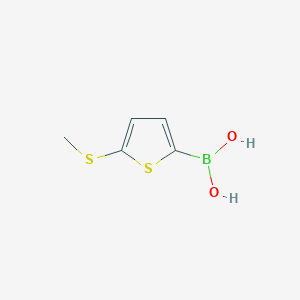
5-(甲硫基)-2-噻吩基硼酸
描述
- “5-(Methylsulfanyl)-2-thienylboronic acid” is a chemical compound with the molecular formula C₆H₇BO₂S.
- It belongs to the class of boronic acids, which are important in organic synthesis and medicinal chemistry.
- The compound contains a thienyl ring (a five-membered aromatic ring containing sulfur) attached to a boronic acid group via a methylsulfanyl (CH₃S) linker.
Synthesis Analysis
- The synthesis of this compound involves the reaction of a boronic acid derivative with a thienyl compound.
- Specific synthetic methods and conditions would need to be explored in relevant research papers.
Molecular Structure Analysis
- The molecular structure of “5-(Methylsulfanyl)-2-thienylboronic acid” consists of:
- A boronic acid group (B(OH)₂) attached to a thienyl ring via a methylsulfanyl linker.
- The thienyl ring contains a sulfur atom and five carbon atoms.
- The exact arrangement of atoms and bond angles can be determined from X-ray crystallography or computational methods.
Chemical Reactions Analysis
- The compound may participate in various chemical reactions typical of boronic acids, such as Suzuki-Miyaura cross-coupling reactions.
- It can react with electrophiles, nucleophiles, and Lewis acids.
Physical And Chemical Properties Analysis
- Physical Properties :
- Melting Point : The temperature at which the solid compound transitions to a liquid.
- Boiling Point : The temperature at which the liquid compound transitions to a gas.
- Density : The mass per unit volume.
- Chemical Properties :
- Reactivity with other compounds, solubility, acidity/basicity, and stability.
科学研究应用
Synthesis of Novel 5-Methylsulfanylazolo Pyrimidin-7 (4H)-Ones
- Application Summary: This research involved the synthesis of novel 5-methylsulfanylazolo pyrimidin-7 (4H)-ones. These compounds were created by heterocyclization of 3-aminoazoles and 5-[bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-diones .
- Methods of Application: The method involved the development of a heterocyclization process. During the optimization of the process, 5-Methylsulfanyl-7-oxo-4,7-dihydroazolo-[1,5-a]pyrimidine-6-carboxylic acid was isolated .
- Results: The resulting 5-methylsulfanylazolo pyrimidin-7 (4H)-ones showed reactivity in classical electrophilic substitution reactions. The cytotoxic effect of these compounds toward A549, HepG2, and RD tumor cell lines as well as normal HEK-293 cells was assessed .
Anti-Inflammatory Activity of Methylsulfanyl-triazoloquinazolines
- Application Summary: This research investigated the cytotoxic effects of 2-methylsulfanyl-triazoloquinazolines against hepatocellular Hep-G2 and colon HCT-116 carcinoma cells .
- Methods of Application: The study involved the synthesis of a series of 2-methylsulfanyl-triazoloquinazolines and testing their cytotoxic effects on various cell lines .
- Results: Compounds 13 and 17 showed the highest cytotoxic effect on Hep-G2 and HCT-116 cells. It was concluded that the presence of a 5-ethoxy moiety is essential for the antitumor activity against these cells .
Acyl Meldrum’s Acid Derivatives in Organic Synthesis
- Application Summary: This research focused on the application of acyl Meldrum’s acid derivatives in organic synthesis . These compounds are an important class of Meldrum’s acid derivatives .
- Methods of Application: The preparation methods of these compounds were considered, including recently proposed and rather rarely used ones . The chemical properties of acyl Meldrum’s acid derivatives were described in detail, including thermal stability and reactions with various nucleophiles .
- Results: The possible mechanisms of these transformations were analyzed .
Synthesis of 5-Methylsulfanylazolo Pyrimidin-7 (4H)-Ones
- Application Summary: This research involved the synthesis of novel 5-methylsulfanylazolo pyrimidin-7 (4H)-ones . These compounds were created by heterocyclization of 3-aminoazoles and 5-[bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-diones .
- Methods of Application: The method involved the development of a heterocyclization process . During the optimization of the process, 5-Methylsulfanyl-7-oxo-4,7-dihydroazolo-[1,5-a]pyrimidine-6-carboxylic acid was isolated .
- Results: The resulting 5-methylsulfanylazolo pyrimidin-7 (4H)-ones showed reactivity in classical electrophilic substitution reactions . The cytotoxic effect of these compounds toward A549, HepG2, and RD tumor cell lines as well as normal HEK-293 cells was assessed .
Acyl Meldrum’s Acid Derivatives in Organic Synthesis
- Application Summary: This research focused on the application of acyl Meldrum’s acid derivatives in organic synthesis . These compounds are an important class of Meldrum’s acid derivatives .
- Methods of Application: The preparation methods of these compounds were considered, including recently proposed and rather rarely used ones . The chemical properties of acyl Meldrum’s acids are described in detail, including thermal stability and reactions with various nucleophiles .
- Results: The possible mechanisms of these transformations were analyzed .
Synthesis of 5-Methylsulfanylazolo Pyrimidin-7 (4H)-Ones
- Application Summary: This research involved the synthesis of novel 5-methylsulfanylazolo pyrimidin-7 (4H)-ones . These compounds were created by heterocyclization of 3-aminoazoles and 5-[bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-diones .
- Methods of Application: The method involved the development of a heterocyclization process . During the optimization of the process, 5-Methylsulfanyl-7-oxo-4,7-dihydroazolo-[1,5-a]pyrimidine-6-carboxylic acid was isolated .
- Results: The resulting 5-methylsulfanylazolo pyrimidin-7 (4H)-ones showed reactivity in classical electrophilic substitution reactions . The cytotoxic effect of these compounds toward A549, HepG2, and RD tumor cell lines as well as normal HEK-293 cells was assessed .
安全和危害
- Safety data sheets should be consulted for specific information on hazards, handling, and storage.
- “5-(Methylsulfanyl)-2-thienylboronic acid” may pose risks associated with boronic acids and sulfur-containing compounds.
未来方向
- Investigate potential applications in organic synthesis, catalysis, or medicinal chemistry.
- Explore modifications to improve stability, reactivity, or selectivity.
属性
IUPAC Name |
(5-methylsulfanylthiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO2S2/c1-9-5-3-2-4(10-5)6(7)8/h2-3,7-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIBVVHZWZYSGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)SC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383272 | |
| Record name | [5-(Methylsulfanyl)thiophen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylsulfanyl)-2-thienylboronic acid | |
CAS RN |
499769-93-6 | |
| Record name | B-[5-(Methylthio)-2-thienyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499769-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Methylsulfanyl)thiophen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



